N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide
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Overview
Description
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone moiety linked to a phenyl ring, which is further connected to a furan-2-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Coupling with Phenyl Ring: The pyridazinone intermediate is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.
Introduction of the Furan-2-carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.
Biological Research: Used as a tool compound to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing substrate conversion and altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide: can be compared with other pyridazinone derivatives and furan-2-carboxamide compounds.
2,3-dihydroquinazolin compounds: These compounds share a similar heterocyclic structure and are investigated for their biological activities.
Uniqueness
- The unique combination of the pyridazinone and furan-2-carboxamide moieties in this compound provides distinct chemical and biological properties that may offer advantages over other similar compounds in terms of specificity and potency.
Properties
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-19-15(20)9-8-13(18-19)11-4-6-12(7-5-11)17-16(21)14-3-2-10-22-14/h2-10H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDFDJKQRRSDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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